molecular formula C21H25N5O3 B2521868 8-(3-methoxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887465-99-8

8-(3-methoxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2521868
CAS RN: 887465-99-8
M. Wt: 395.463
InChI Key: HACPTLDVVDBFID-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has an imidazo[2,1-f]purine core, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA and RNA. The molecule also has methoxy, methyl, and benzyl groups attached to it, which can influence its physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazo[2,1-f]purine core suggests a bicyclic structure. The methoxy, methyl, and benzyl groups would be attached to this core .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. But based on its functional groups, it could potentially participate in reactions typical for ethers (methoxy group), alkyl groups (methyl group), and aromatic compounds (benzyl group) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the methoxy group could increase its solubility in certain solvents .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound is closely related to various imidazo[2,1-f]purine-2,4-dione derivatives, which have been extensively studied for their chemical properties and potential applications. For instance, studies on mesoionic purinone analogs have revealed their ability to undergo hydrolytic ring-opening reactions, showcasing their reactivity and potential as chemical intermediates in synthesizing more complex molecules (Coburn & Taylor, 1982). Furthermore, imidazole derivatives, akin to the compound , have been synthesized to mimic structures with antimycobacterial properties, indicating their potential in developing new antimicrobial agents (Miranda & Gundersen, 2009).

Pharmacological Applications

Research into imidazo[2,1-f]purine-2,4-dione derivatives has explored their pharmacological potential, particularly in the context of neurological applications. A study on N-8-arylpiperazinylpropyl derivatives found that these compounds exhibit potent 5-HT(1A) receptor ligand properties, suggesting potential applications in treating anxiety and depression (Zagórska et al., 2009). Additionally, novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been identified as having significant affinity for serotoninergic and dopaminergic receptors, pointing to their potential as therapeutic agents for depression and anxiety (Zagórska et al., 2015).

Antiviral Activity

The imidazo[1,2-a]-s-triazine nucleosides, structurally related to the compound , have been synthesized and evaluated for their antiviral activity, demonstrating moderate efficacy against rhinoviruses at non-toxic dosage levels (Kim et al., 1978). This indicates the potential of imidazo[2,1-f]purine derivatives in contributing to the development of new antiviral agents.

Mechanism of Action

The mechanism of action would depend on the biological or chemical context in which this compound is used. For example, if it’s used as a drug, the mechanism of action would depend on how the compound interacts with biological targets in the body .

Safety and Hazards

Without specific information, it’s hard to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a therapeutic agent, for example, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

6-(3-methoxypropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-14-6-8-16(9-7-14)13-26-19(27)17-18(23(3)21(26)28)22-20-24(10-5-11-29-4)15(2)12-25(17)20/h6-9,12H,5,10-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACPTLDVVDBFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(N4CCCOC)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16614353

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